N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide
Description
N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 4-amino-2-methylphenyl substituent. The compound’s structure combines a cyclopentane ring linked to a carboxamide group and an aromatic amine moiety.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-8-11(14)6-7-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKLLUADPTKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588302 | |
| Record name | N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926227-21-6 | |
| Record name | N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide has shown potential in the development of therapeutic agents. Its applications include:
- Anticonvulsant Activity : Preliminary studies indicate that this compound may exhibit anticonvulsant properties, similar to other compounds in its class. For instance, it has been evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, demonstrating significant efficacy in seizure protection .
- Antitumor Potential : Research is ongoing to investigate its ability to inhibit tumor growth through targeted molecular interactions. The compound's structural features may allow it to interfere with cancer cell proliferation .
- Neuroprotective Effects : There are indications that this compound could offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's or Parkinson's .
Biochemical Research
In biochemical assays, this compound can serve as:
- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .
- Receptor Binding : The compound can interact with various receptors, influencing signal transduction pathways and cellular responses .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials due to its unique properties. These applications may include:
- Synthesis of Complex Organic Molecules : It serves as a building block for synthesizing more complex organic structures .
- Development of Biochemical Probes : Its ability to interact with biological macromolecules makes it a candidate for developing probes used in studying enzyme activity and other biochemical processes .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Anticonvulsant Screening : In studies evaluating anticonvulsant activity, certain derivatives displayed up to 100% protection against induced seizures at low dosages, indicating strong potential for therapeutic use .
- Tumor Growth Inhibition : Research focusing on the anticancer properties has shown that this compound can inhibit cell proliferation in specific cancer models, warranting further investigation into its mechanisms .
- Neuroprotective Studies : Investigations into neuroprotective effects have suggested that the compound may mitigate neuronal damage in models of neurodegeneration, highlighting its potential in treating related disorders .
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopentanecarboxamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
Cyclopentanecarboxamide derivatives exhibit significant variability in physical properties based on substituent groups. Key comparisons include:
Table 1: Substituent Effects on Yield and Melting Point
Key Observations :
- Electron-donating groups (e.g., methoxy in 2c) reduce melting points compared to unsubstituted phenyl (2a), likely due to reduced molecular symmetry and weaker crystal lattice interactions .
- Steric effects : The 2-methyl group in the target compound may further lower melting points relative to 2a–2c, as seen in 2b (4-methylphenyl, m.p. 120°C).
- Synthetic yields : Electron-neutral substituents (e.g., phenyl in 2a) achieve higher yields (90%) than polar groups (e.g., methoxy in 2c, 50%) .
Table 2: Hydrazine-1-Carbonothioyl Derivatives ()
Key Observations :
- Introduction of sulfur-containing groups (carbonothioyl) reduces yields (53–66%) compared to non-sulfur analogs (e.g., 2a: 90%) .
Pharmacological Implications
Table 3: Bioactive Cyclopentanecarboxamide Analogs
| Compound Name | Substituent | Biological Relevance | Reference |
|---|---|---|---|
| Cyclopentyl fentanyl | Piperidinyl-phenethyl | Opioid receptor agonist | |
| Target Compound | 4-Amino-2-methylphenyl | Unknown | N/A |
Key Observations :
- Cyclopentyl fentanyl’s piperidinyl-phenethyl group confers high opioid receptor affinity . The target compound’s 4-amino-2-methylphenyl group lacks this pharmacophore, suggesting divergent biological activity.
Molecular Weight and Lipophilicity
Table 4: Molecular Characteristics
| Compound Name | Molecular Formula | Molecular Weight | Reference |
|---|---|---|---|
| N-(4-Methoxyphenyl)-1-phenyl... () | C19H21NO2 | 295.38 | |
| Target Compound | C13H17N2O | ~217.29* | N/A |
Key Observations :
- The target compound’s lower molecular weight (~217 vs. 295 in ) may enhance solubility and bioavailability.
Biological Activity
N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic implications based on various research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₈N₂O, featuring a cyclopentanecarboxamide structure with an amino group and a methylphenyl substituent. This unique structure contributes to its chemical reactivity and biological activity.
The mechanism of action for this compound involves interactions with specific biological targets. The amino group can form hydrogen bonds with macromolecules, while the cyclopentanecarboxamide moiety can engage hydrophobic interactions, modulating the activity of enzymes and receptors. This dual interaction profile suggests that the compound could influence various signaling pathways in biological systems .
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Such inhibition could have therapeutic implications for diseases where these enzymes play a critical role .
Interaction with Biological Macromolecules
The compound has shown potential in interacting with proteins and nucleic acids, which could affect its biological activity and efficacy as a therapeutic agent. These interactions merit further investigation to elucidate the specific binding mechanisms and affinities involved .
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of compounds structurally related to this compound. For instance, compounds within the cyclopentane series have demonstrated significant protection against seizures in animal models, suggesting that similar structural features may confer anticonvulsant properties to this compound .
Selectivity and Potency
In studies evaluating structure-activity relationships (SAR), modifications to the cyclopentane framework have been shown to influence the selectivity and potency against various kinases. For example, certain derivatives exhibited favorable low nanomolar IC₅₀ values against specific kinases, indicating that this compound could be optimized for enhanced biological activity through structural modifications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)cyclopentanecarboxamide and its structural analogs?
Methodological Answer: The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with substituted aniline precursors. For example, analogous compounds (e.g., hydrazine-1-carbonothioyl derivatives) are synthesized via reactions with benzoyl hydrazides or substituted acetyl hydrazides under controlled conditions (e.g., reflux in ethanol with catalytic acid). Yields range from 53% to 66%, depending on steric and electronic effects of substituents . Key steps include:
- Activation of the carboxyl group : Use of coupling agents like EDCI or DCC.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
- Characterization : Confirmation via NMR (e.g., aromatic proton signals at δ 6.7–7.8 ppm) and LC-MS (m/z matching theoretical molecular weight) .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can structural modifications to the cyclopentane ring influence bioactivity?
Methodological Answer:
- Rational Design : Introduce substituents (e.g., fluorine at the 2-position) to modulate lipophilicity and metabolic stability. For example, N-(4-Fluorophenyl)cyclopentanecarboxamide (MW 207.24) shows altered pharmacokinetics due to enhanced electronegativity .
- Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition or antimicrobial assays). Derivatives like N-(4-Hydroxy-3-methoxybenzyl)cyclopentanecarboxamide exhibit antitumor activity (IC < 10 µM in breast cancer cell lines) .
Q. How do researchers resolve contradictions in spectral data for cyclopentanecarboxamide derivatives?
Methodological Answer:
- Case Study : Discrepancies in NMR signals for N-(4-Chlorophenyl)cyclopentanecarboxamide may arise from rotational isomerism. Solutions include:
Q. What strategies are used to study the metabolic fate of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor via LC-MS/MS. Key metabolites may include hydroxylated cyclopentane rings or hydrolyzed amide bonds.
- Isotopic Labeling : Use -labeled compounds to track metabolic pathways. For example, a related compound, 1-[(1-oxopentyl)amino]-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]cyclopentanecarboxamide, undergoes hepatic glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
